2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a thiophene ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via electrophilic fluorination using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride.
Formation of the Boronic Ester: The final step involves the formation of the boronic ester by reacting the difluoromethyl-substituted thiophene with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Electrophilic Fluorinating Agents: Such as sulfur tetrafluoride for introducing the difluoromethyl group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Scientific Research Applications
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.
Mechanism of Action
The primary mechanism of action for 2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its participation in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole: A compound with similar structural features and applications.
Fluorinated Thiophenes: Compounds with fluorine atoms in the 2- and 3-positions of the thiophene ring.
Uniqueness
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluoromethyl-substituted thiophene ring and a boronic ester group, making it highly effective in Suzuki-Miyaura cross-coupling reactions. This combination allows for efficient formation of carbon-carbon bonds and offers versatility in organic synthesis .
Properties
Molecular Formula |
C11H15BF2O2S |
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Molecular Weight |
260.11 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BF2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-17-5-7(8)9(13)14/h5-6,9H,1-4H3 |
InChI Key |
WRICMQXZLDWWLK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C(F)F |
Origin of Product |
United States |
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